molecular formula C9H11NOS B13801658 Acetamide,N-(1E)-1-allyl-N-2-thienyl-

Acetamide,N-(1E)-1-allyl-N-2-thienyl-

Cat. No.: B13801658
M. Wt: 181.26 g/mol
InChI Key: FYWKCUZPSUMHBI-ZZXKWVIFSA-N
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Description

Acetamide, N-(1E)-1-allyl-N-2-thienyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an allyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1E)-1-allyl-N-2-thienyl- can be achieved through several synthetic routes. One common method involves the reaction of allylamine with 2-thiophenecarboxylic acid to form the corresponding amide. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(1E)-1-allyl-N-2-thienyl- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1E)-1-allyl-N-2-thienyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N-(1E)-1-allyl-N-2-thienyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(1E)-1-allyl-N-2-thienyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(1E)-1-allyl-N-2-thienyl- is unique due to the presence of both allyl and thienyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-[(E)-prop-1-enyl]-N-thiophen-2-ylacetamide

InChI

InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-7H,1-2H3/b6-3+

InChI Key

FYWKCUZPSUMHBI-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/N(C1=CC=CS1)C(=O)C

Canonical SMILES

CC=CN(C1=CC=CS1)C(=O)C

Origin of Product

United States

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